

# Application of Vit-45 (Ferric Carboxymaltose) in Restless Legs Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Restless Legs Syndrome (RLS), also known as Willis-Ekbom disease, is a neurological disorder characterized by an irresistible urge to move the legs, often accompanied by uncomfortable sensations. Growing evidence points to a connection between RLS and iron deficiency in the brain. Vit-45, a formulation of ferric carboxymaltose (FCM), is an intravenous iron preparation that has been investigated for its therapeutic potential in managing RLS symptoms, particularly in patients with iron deficiency. This document provides detailed application notes and protocols for the use of Vit-45 in a research setting.

### **Quantitative Data from Clinical Studies**

The efficacy of **Vit-45** (ferric carboxymaltose) in treating Restless Legs Syndrome has been evaluated in several clinical trials. The following tables summarize key quantitative data from these studies, focusing on the change in the International Restless Legs Syndrome (IRLS) severity scale, responder rates, and quality of life improvements.

Table 1: Summary of Efficacy of Ferric Carboxymaltose in RLS Clinical Trials



| Study/An<br>alysis                                        | Treatmen<br>t Group                     | Placebo<br>Group   | Outcome<br>Measure                                   | Result                                   | p-value | Citation |
|-----------------------------------------------------------|-----------------------------------------|--------------------|------------------------------------------------------|------------------------------------------|---------|----------|
| Meta-<br>analysis<br>(Qadri et<br>al., 2024)              | Ferric<br>Carboxyma<br>Itose            | Control            | Change in IRLS Score                                 | Weighted<br>Mean<br>Difference:<br>-6.03 | 0.004   |          |
| Meta-<br>analysis<br>(Qadri et<br>al., 2024)              | Ferric<br>Carboxyma<br>Itose            | Control            | Change in<br>SF-36<br>Score                          | Weighted<br>Mean<br>Difference:<br>7.44  | 0.01    |          |
| Meta-<br>analysis<br>(Qadri et<br>al., 2024)              | Ferric<br>Carboxyma<br>Itose            | Control            | Change in<br>VAS for<br>RLS<br>Severity              | Mean<br>Difference:<br>-19.21            | 0.003   |          |
| Multi-<br>center RCT<br>(Earley et<br>al., 2024)          | Ferric<br>Carboxyma<br>Itose<br>(n=107) | Placebo<br>(n=101) | Change in<br>IRLS Score<br>from<br>Baseline          | -8.0                                     | -4.8    | 0.0036   |
| Multi-<br>center RCT<br>(Earley et<br>al., 2024)          | Ferric<br>Carboxyma<br>Itose<br>(n=107) | Placebo<br>(n=101) | CGI-I<br>Response<br>(much/very<br>much<br>improved) | 35.5%                                    | 28.7%   | 0.2987   |
| Randomize<br>d Trial<br>(Trenkwald<br>er et al.,<br>2017) | Ferric<br>Carboxyma<br>Itose<br>(n=59)  | Placebo<br>(n=51)  | Change in<br>IRLS Score<br>at Week 12                | -4.66<br>(difference)                    | 0.021   |          |
| Preliminary<br>Clinical<br>Trial (Cho<br>et al.,<br>2011) | Ferric<br>Carboxyma<br>Itose<br>(n=24)  | Placebo<br>(n=22)  | Decrease<br>in IRLS<br>Score                         | 8.9                                      | 4.0     | 0.040    |



Table 2: Dosing Regimens of Ferric Carboxymaltose in RLS Clinical Trials

| Study                    | Dosing Regimen                                                          |  |  |
|--------------------------|-------------------------------------------------------------------------|--|--|
| Earley et al., 2024      | 750 mg of ferric carboxymaltose administered on day 0 and day 5.        |  |  |
| Trenkwalder et al., 2017 | A single intravenous dose of 1000 mg of iron as ferric carboxymaltose.  |  |  |
| Cho et al., 2011         | Two doses of 500 mg of ferric carboxymaltose administered 5 days apart. |  |  |

## **Experimental Protocols**

# Protocol 1: Intravenous Administration of Vit-45 (Ferric Carboxymaltose)

This protocol outlines the preparation and administration of Vit-45 for clinical research in RLS.

- 1. Patient Screening and Eligibility:
- Confirm diagnosis of RLS based on established criteria (e.g., International Restless Legs Syndrome Study Group criteria).
- Assess iron status, including serum ferritin and transferrin saturation (TSAT). Inclusion criteria in trials often include a serum ferritin <300 ng/mL and TSAT <45%.</li>
- Exclude patients with a history of hypersensitivity to iron preparations, evidence of iron overload, or active infections.

#### 2. Materials:



- Vit-45 (ferric carboxymaltose) for injection.
- Sterile 0.9% Sodium Chloride Injection, USP.
- Intravenous infusion set and catheter.
- Infusion pump.
- Emergency medications and equipment for managing hypersensitivity reactions.
- 3. Preparation of Vit-45 Infusion:
- Visually inspect the vial for particulate matter and discoloration before use.
- Dilution: Vit-45 must be diluted only in sterile 0.9% Sodium Chloride Injection, USP.
  - For a 750 mg dose, dilute 15 mL of Vit-45 in a maximum of 250 mL of sterile 0.9% Sodium Chloride Injection, USP. The final concentration should not be less than 2 mg of iron per mL.
  - For a 1000 mg dose, dilute 20 mL of Vit-45 in a maximum of 250 mL of sterile 0.9%
    Sodium Chloride Injection, USP.
- The diluted solution should be used immediately.
- 4. Administration:
- Administer the diluted Vit-45 solution via intravenous infusion.
- Infusion Rate: The infusion should be administered over at least 15 minutes.
- Monitor the patient closely during and for at least 30 minutes after the infusion for signs and symptoms of hypersensitivity.
- 5. Post-Infusion Monitoring:
- · Assess vital signs.



 Monitor for any adverse reactions, including hypotension, loss of consciousness, and anaphylactic/anaphylactoid reactions.

### **Protocol 2: Assessment of Efficacy**

- 1. Primary Efficacy Endpoint:
- The primary measure of efficacy is typically the change from baseline in the total score of the International Restless Legs Syndrome (IRLS) Rating Scale at a predetermined time point (e.g., 4 to 12 weeks post-treatment). The IRLS scale is a 10-item questionnaire that assesses the severity of RLS symptoms.
- 2. Secondary Efficacy Endpoints:
- Clinical Global Impression of Change (CGI-I): A clinician-rated assessment of the patient's overall improvement.
- Responder Rate: The proportion of patients with a significant reduction in IRLS score (e.g.,
  ≥50% reduction) or a rating of "much improved" or "very much improved" on the CGI-I scale.
- Quality of Life (QOL): Assessed using validated questionnaires such as the RLS Quality of Life (RLS-QOL) instrument or the SF-36.
- Visual Analog Scale (VAS) for RLS severity: A patient-rated scale to assess the severity of their symptoms.

### **Signaling Pathways and Mechanisms of Action**

The therapeutic effect of **Vit-45** in RLS is believed to be mediated by replenishing iron stores in the central nervous system. Iron is a crucial cofactor for tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine. In RLS, impaired iron uptake or transport in the brain may lead to a hypodopaminergic state, contributing to the symptoms.

## Diagram: Proposed Mechanism of Action of Vit-45 in RLS





Click to download full resolution via product page

Caption: Proposed mechanism of Vit-45 in RLS.

## Diagram: Experimental Workflow for a Clinical Trial of Vit-45 in RLS





Click to download full resolution via product page

Caption: A typical experimental workflow for an RLS clinical trial.

#### Conclusion

**Vit-45** (ferric carboxymaltose) has demonstrated efficacy in reducing the severity of Restless Legs Syndrome symptoms in patients, particularly those with iron deficiency. The provided protocols and data serve as a guide for researchers and clinicians interested in investigating



the role of intravenous iron in the management of RLS. Further research is warranted to optimize dosing strategies and to better understand the long-term safety and efficacy of this treatment.

 To cite this document: BenchChem. [Application of Vit-45 (Ferric Carboxymaltose) in Restless Legs Syndrome Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15546923#application-of-vit-45-in-restless-legs-syndrome-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com